4,5-Dimethyl-1,3-dithiol-2-one: Technical Guide & Synthetic Protocols
4,5-Dimethyl-1,3-dithiol-2-one: Technical Guide & Synthetic Protocols
This guide serves as a definitive technical reference for 4,5-Dimethyl-1,3-dithiol-2-one , a critical heterocyclic building block. While often overshadowed by its oxygen-analog (the pharmaceutical prodrug moiety DMDO), this sulfur-based scaffold is the linchpin for synthesizing organic superconductors (tetrathiafulvalenes) and bioinorganic metallodithiolene complexes.
Primary CAS: 49675-88-9 Molecular Formula: C₅H₆OS₂ Molecular Weight: 146.23 g/mol IUPAC Name: 4,5-Dimethyl-1,3-dithiol-2-one[1][2][3]
Executive Summary: The Sulfur vs. Oxygen Distinction
Crucial Note for Drug Development Professionals: It is imperative to distinguish this compound from 4,5-dimethyl-1,3-dioxol-2-one (DMDO) .
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DMDO (Oxygen Analog): Widely used as a prodrug moiety (e.g., Olmesartan medoxomil) to improve oral bioavailability via esterase hydrolysis.
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Dithiol-2-one (Sulfur Analog - This Guide): Primarily a precursor for organic electronics (TMTTF) and metallodrugs (dithiolene ligands). It does not function as a standard prodrug promoiety due to the stability of the C=S/C-S bonds against typical esterases, but rather serves as a "masked" dithiolene for bioinorganic modeling and coordination chemistry.
Chemical Identity & Structural Analysis
The compound features a planar 1,3-dithiole ring fused with a carbonyl group. Its reactivity is dominated by two vectors:
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Carbonyl Electrophilicity: The C=O group is stable but can be attacked by nucleophiles or removed/coupled to form alkenes (tetrathiafulvalenes).
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Masked Dithiolene Character: Under basic conditions, the ring opens to generate the cis-1,2-dithiolate dianion, a "non-innocent" ligand essential for mimicking molybdoenzyme active sites (e.g., xanthine oxidase).
Quantitative Properties Table
| Property | Value | Note |
| Melting Point | 32–35 °C | Low MP; often solidifies in condensers during distillation. |
| Boiling Point | ~80 °C at 0.5 mmHg | Volatile under high vacuum. |
| Solubility | High: DCM, CHCl₃, Hexanes | Poor solubility in water. |
| Appearance | Off-white to pale yellow needles | Darkens upon oxidation/exposure to light. |
| NMR (¹H) | δ 2.15–2.20 (s, 6H) | Singlet for equivalent methyl groups. |
Synthetic Routes & Causality
The synthesis of 4,5-dimethyl-1,3-dithiol-2-one must avoid the use of highly toxic phosgene or expensive organometallics. The industry-standard "Organic Syntheses" route (Chandrasekaran et al.) is preferred for its scalability and safety profile.
Mechanism of Action[4][5][6]
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Nucleophilic Substitution: Potassium xanthate attacks 3-bromo-2-butanone.[4] The choice of O-isopropyl xanthate over ethyl xanthate is deliberate; the bulky isopropyl group facilitates the subsequent acid-catalyzed elimination/cyclization more cleanly.
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Acid-Catalyzed Cyclization: Concentrated H₂SO₄ induces the cyclization of the xanthate intermediate. This step is sensitive to temperature; overheating causes polymerization (tar formation).
Visualization: Synthetic Pathway
The following diagram illustrates the conversion from bromoketone to the dithiolone core.[5]
Caption: Two-step synthesis via xanthate intermediate. The isopropyl group acts as a leaving group during the acid-catalyzed ring closure.
Experimental Protocols
Safety Warning: Carbon disulfide (CS₂) derivatives and thiols are malodorous and potentially toxic. All operations must be performed in a well-ventilated fume hood.
Protocol A: Synthesis of O-Isopropyl S-3-Oxobutan-2-yl Dithiocarbonate
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Reagents: 3-Bromo-2-butanone (1.0 equiv), Potassium O-isopropyl xanthate (1.1 equiv).
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Setup: 500 mL round-bottom flask, ice bath, magnetic stirring.
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Procedure:
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Dissolve potassium O-isopropyl xanthate in water/acetone (1:1 v/v). Cool to 0°C.[3][6]
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Add 3-bromo-2-butanone dropwise over 30 minutes. The reaction is exothermic; maintain T < 10°C to prevent side reactions.
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Stir for 2 hours at room temperature.
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Workup: Extract with diethyl ether (3x). Wash combined organics with water and brine. Dry over MgSO₄ and concentrate in vacuo.
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Result: Yellow oil (Intermediate). Use directly in the next step.
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Protocol B: Cyclization to 4,5-Dimethyl-1,3-dithiol-2-one
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Reagents: Intermediate from Protocol A, Concentrated H₂SO₄ (5.0 equiv).
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Setup: 3-neck flask, internal thermometer, addition funnel.
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Procedure:
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Cool H₂SO₄ to 0°C.
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Add the xanthate intermediate dropwise. Critical: Do not allow temperature to exceed 5°C. Higher temperatures favor charring.
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After addition, stir for 30 minutes at 0°C, then pour the mixture onto crushed ice (slowly!).
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Isolation: The product may precipitate as a solid or oil. Extract with DCM.
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Purification: Vacuum distillation is the gold standard.
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Note: The product (MP ~32°C) will solidify in the condenser. Use a heat gun gently on the condenser water jacket (or turn off cooling water briefly) to melt the distillate into the receiving flask.
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Yield: ~80-85%.
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Applications in Research & Development
A. Organic Electronics: TMTTF Synthesis
The compound is the direct precursor to Tetramethyltetrathiafulvalene (TMTTF) , a cornerstone of Bechgaard salts (organic superconductors).
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Method: Phosphite-mediated coupling.
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Reagent: Triethyl phosphite or Triphenyl phosphite.
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Conditions: Reflux (neat or in toluene). The phosphite acts as a desulfurizing/deoxygenating agent, coupling two dithiolone units via a carbene intermediate.
B. Bioinorganic Chemistry: Metallodithiolenes
For drug development professionals working on metallopharmaceuticals or enzyme inhibitors, this scaffold provides a "protected" dithiolene ligand.
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Deprotection: Treatment with base (KOH/MeOH) generates the dithiolate dianion.
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Reversibility: Uniquely, this ring-opening is reversible upon acidification, allowing for pH-switched ligand release.
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Target: Synthesis of M(dmCt)₂ complexes (M = Ni, Pd, Pt), which serve as models for the Molybdenum Cofactor (Moco) found in sulfite oxidase and xanthine oxidase.
Visualization: Reactivity Logic
Caption: Divergent reactivity pathways: Base hydrolysis yields ligands for coordination chemistry; Phosphite coupling yields TTF cores for materials science.
References
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Chandrasekaran, P., & Donahue, J. P. (2009).[7][8][9] Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. Organic Syntheses, 86, 333.
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Nielsen, M. B., et al. (2004). Tetrathiafulvalenes as Building Blocks in Supramolecular Chemistry. Chemical Reviews, 104(11), 5489-5558.
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Cermak, J., et al. (2015). The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. Chemical Communications, 51, 6594-6597.
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Misra, R., et al. (2018). Dithiolene-based metal complexes for materials and biological applications.[10] Dalton Transactions, 47, 1371-1389.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4,5-dimethyl-1,3-diselenol-2-one | CAS#:80623-57-0 | Chemsrc [chemsrc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cas Landing [thermofisher.com]
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